

# Head-to-head comparison of Poloxipan and Onvansertib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Poloxipan |           |
| Cat. No.:            | B1678976  | Get Quote |

### An In-Depth Profile of Onvansertib for Researchers

Note to the reader: This guide provides a comprehensive overview of the polo-like kinase 1 (PLK1) inhibitor, Onvansertib. The initial request for a head-to-head comparison with a drug named "**Poloxipan**" could not be fulfilled as no scientific or clinical information could be found for a compound under that name in the public domain. Therefore, this document focuses exclusively on Onvansertib, presenting its mechanism of action, experimental data, and clinical trial protocols to serve as a valuable resource for the research community.

Onvansertib (also known as NMS-P937 or PCM-075) is an orally bioavailable and highly selective small-molecule inhibitor of polo-like kinase 1 (PLK1)[1][2]. PLK1 is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly during mitosis[1][3]. Its overexpression is common in a wide range of cancers and is often associated with increased tumor aggressiveness and a poor prognosis[1][2]. Onvansertib is being clinically developed by Cardiff Oncology for various cancer indications, including metastatic colorectal cancer (mCRC), pancreatic cancer, and small cell lung cancer[4][5][6].

### **Mechanism of Action and Signaling Pathway**

Onvansertib functions as an ATP-competitive inhibitor of PLK1[1][2]. By selectively binding to and inhibiting PLK1, Onvansertib disrupts multiple processes critical for cell division. This leads to a G2/M phase cell-cycle arrest and ultimately induces apoptosis (programmed cell death) in cancer cells that overexpress PLK1[1][2][7].







Beyond its role in mitosis, PLK1 is also involved in the DNA damage response[8]. By inhibiting PLK1, Onvansertib can impair the cancer cell's ability to repair DNA damage induced by chemotherapies and radiation, suggesting a synergistic potential with these standard-of-care treatments[8][9].

Recent preclinical studies have uncovered additional mechanisms. Onvansertib has been shown to inhibit the hypoxia pathway by reducing the expression of hypoxia-inducible factor 1-alpha (HIF1 $\alpha$ ) and its downstream targets[10][11]. This action can decrease tumor vascularization, suggesting a dual mechanism of inhibiting tumor growth and collaborating with anti-angiogenic agents like bevacizumab[10][12]. In lung adenocarcinoma, Onvansertib has been found to suppress tumor proliferation and migration through the  $\beta$ -catenin/c-Myc signaling pathway[13].





Disruption of mitosis leads to...

Click to download full resolution via product page

Onvansertib's multifaceted mechanism of action.





## **Preclinical Data Summary**

In preclinical studies, Onvansertib has demonstrated significant antitumor activity both as a single agent and in combination with other therapies across various cancer models.



| Cancer Type                               | Model                                           | Treatment<br>Combination     | Key Findings                                                                                                     | Citation |
|-------------------------------------------|-------------------------------------------------|------------------------------|------------------------------------------------------------------------------------------------------------------|----------|
| Metastatic<br>Colorectal<br>Cancer (mCRC) | KRAS-mutant<br>isogenic cells (in<br>vitro)     | Onvansertib<br>(monotherapy) | Displayed superior activity in KRAS-mutant cells compared to KRAS wild-type cells.                               | [14][15] |
| Metastatic<br>Colorectal<br>Cancer (mCRC) | KRAS-mutant<br>xenograft (in<br>vivo)           | Onvansertib +<br>Irinotecan  | Potent antitumor activity was demonstrated for the combination therapy.                                          | [14][15] |
| Metastatic<br>Colorectal<br>Cancer (mCRC) | RAS WT PDX<br>models (in vivo)                  | Onvansertib<br>(monotherapy) | Induced tumor<br>stasis or<br>regression in<br>70% of models<br>tested.                                          | [10]     |
| Metastatic<br>Colorectal<br>Cancer (mCRC) | RAS WT PDX<br>models (in vivo)                  | Onvansertib +<br>Cetuximab   | Induced tumor<br>stasis or<br>regression in<br>90% of models;<br>superior to either<br>monotherapy.              | [10]     |
| Small Cell Lung<br>Cancer (SCLC)          | Cisplatin-<br>resistant PDX<br>models (in vivo) | Onvansertib +<br>Paclitaxel  | The combination was well-tolerated and showed superior efficacy over monotherapies, leading to tumor regression. | [10]     |
| Lung<br>Adenocarcinoma                    | LUAD cells (in vitro)                           | Onvansertib +<br>Cisplatin   | A synergistic effect was                                                                                         | [13]     |



| (LUAD)                  |                                         |                                             | observed between Onvansertib and cisplatin in cisplatin-resistant LUAD cells.                                                   |     |
|-------------------------|-----------------------------------------|---------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|-----|
| Medulloblastoma<br>(MB) | MB cells and xenografts (in vitro/vivo) | Onvansertib +<br>Ionizing<br>Radiation (IR) | Onvansertib enhanced IR- induced DNA damage and led to complete tumor regression in xenografts when combined with radiotherapy. | [9] |

#### **Clinical Performance**

Onvansertib has been evaluated in several clinical trials, with the most mature data coming from studies in KRAS-mutated metastatic colorectal cancer (mCRC).

# Phase 1b/2 Trial in Second-Line KRAS-Mutant mCRC (NCT03829410)

This trial evaluated Onvansertib in combination with FOLFIRI and bevacizumab for patients who had progressed on first-line oxaliplatin-based therapy[6][16]. The recommended Phase 2 dose (RP2D) of Onvansertib was established at 15 mg/m²[14][15].



| Efficacy<br>Endpoint                          | All Evaluable<br>Patients (n=48) | Bevacizumab-<br>Naïve Patients<br>(n=13) | Bevacizumab-<br>Exposed<br>Patients (n=40) | Citation |
|-----------------------------------------------|----------------------------------|------------------------------------------|--------------------------------------------|----------|
| Objective<br>Response Rate<br>(ORR)           | 35%                              | 76.9%                                    | 10.0%                                      | [17]     |
| Median<br>Progression-Free<br>Survival (mPFS) | 9.3 months                       | 14.9 months                              | 6.6 months                                 | [17]     |
| Median Duration of Response (mDoR)            | 11.7 months                      | Not Reached                              | Not Reported                               | [17]     |

A key finding from a post-hoc analysis was the significantly greater clinical benefit in patients who had not previously been treated with bevacizumab ("bev-naïve")[12][17]. This observation, supported by preclinical data on Onvansertib's effect on the hypoxia pathway, prompted the strategic shift to investigate the drug in the first-line setting where all patients are bevacizumabnaïve[17].

# Phase 2 Randomized Trial in First-Line KRAS-Mutant mCRC (CRDF-004 / NCT05593328)

This ongoing trial is evaluating Onvansertib plus standard-of-care (SOC: FOLFIRI/FOLFOX + bevacizumab) versus SOC alone[10][18]. Preliminary data has shown promising results.

| Treatment Arm                     | Objective Response Rate<br>(ORR) | Citation |
|-----------------------------------|----------------------------------|----------|
| SOC Alone                         | 33% (3/9 patients)               | [3]      |
| Onvansertib (20mg) + SOC          | 50% (5/10 patients)              | [3]      |
| Onvansertib (30mg) + SOC          | 64% (7/11 patients)              | [3]      |
| All Onvansertib + SOC<br>Patients | 57% (12/21 patients)             | [3]      |



These early results suggest a dose-dependent improvement in ORR when Onvansertib is added to first-line SOC chemotherapy[3].

### **Experimental Protocols**

# Protocol: Phase 2 Study in First-Line mCRC (CRDF-004 / NCT05593328)

This section details the methodology for the randomized Phase 2 clinical trial of Onvansertib.

- Study Title: A Study of Onvansertib in Combination With FOLFIRI and Bevacizumab Versus FOLFIRI and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer in Participants With a KRAS or NRAS Mutation[19].
- Primary Objective: To assess the efficacy (as measured by Objective Response Rate) of two different doses of Onvansertib when combined with standard-of-care chemotherapy[10][19].
- Patient Population: Patients with histologically confirmed metastatic and unresectable colorectal cancer harboring a KRAS or NRAS mutation who have not received prior systemic therapy for metastatic disease[18][19].
- Study Design: A randomized, open-label study with patients randomized 1:1:1 into three arms[10].
  - Arm 1 (Control): Standard of Care (FOLFIRI or FOLFOX) + Bevacizumab.
  - Arm 2 (Experimental): Onvansertib (20 mg) + SOC.
  - Arm 3 (Experimental): Onvansertib (30 mg) + SOC.
- Dosing Regimen:
  - Onvansertib: Administered orally once daily on Days 1-5 and 15-19 of a 28-day cycle[19].
  - FOLFIRI/FOLFOX + Bevacizumab: Administered intravenously on Days 1 and 15 of each 28-day cycle[19].
- Endpoints:



- Primary Endpoint: Objective Response Rate (ORR) per RECIST v1.1 criteria[10][18].
- Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DoR), and safety[10][18].
- Assessments: Tumor assessments (CT or MRI scans) are performed within 28 days prior to the first dose and then periodically to evaluate response to treatment[19].





Click to download full resolution via product page

Workflow of the CRDF-004 Phase 2 randomized trial.



### **Safety and Tolerability**

In clinical trials, Onvansertib in combination with chemotherapy has been generally well-tolerated. In the Phase 1b study, the most common Grade 3 and 4 treatment-related adverse events was neutropenia, which is a known side effect of the FOLFIRI regimen[14][15]. The combination did not appear to introduce significant new safety concerns beyond what is expected from the chemotherapy backbone[20].

#### Conclusion

Onvansertib is a promising, selective PLK1 inhibitor with a multi-faceted mechanism of action that includes mitotic disruption, impairment of DNA damage repair, and modulation of the hypoxia pathway. Preclinical data have consistently shown its potential to synergize with standard-of-care chemotherapies and other targeted agents. Clinical data, particularly in KRAS-mutated metastatic colorectal cancer, are highly encouraging, with results from the Phase 2 CRDF-004 trial suggesting a significant improvement in response rates when added to first-line therapy. The ongoing and future clinical studies will be critical in defining the role of Onvansertib in the treatment landscape for various malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. onvansertib My Cancer Genome [mycancergenome.org]
- 3. targetedonc.com [targetedonc.com]
- 4. Clinical trial to evaluate onvansertib as first-line mCRC treatment | Colorectal Cancer Alliance [colorectalcancer.org]
- 5. Facebook [cancer.gov]
- 6. Cardiff Oncology Announces New Preclinical and Clinical Data from Program in KRASmutated Metastatic Colorectal Cancer (mCRC) at the ESMO Congress 2022 [prnewswire.com]



- 7. onvansertib (PCM-075) News LARVOL Sigma [sigma.larvol.com]
- 8. cardiffoncology.com [cardiffoncology.com]
- 9. A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiff Oncology Presents Novel Preclinical Data at AACR Annual Meeting 2024 that Supports Ongoing First-line RAS-mutated mCRC Clinical Study Cardiff Oncology, Inc. [investors.cardiffoncology.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 14. Onvansertib in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Head-to-head comparison of Poloxipan and Onvansertib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678976#head-to-head-comparison-of-poloxipan-and-onvansertib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com